IMPDH Inhibition: Moderate Potency Differentiates from High-Potency Inhibitors and Inactive Analogs
2-Methyl-1H-imidazole-4-carboxamide exhibits moderate inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a reported Ki of 240 nM [1]. This places its potency in a distinct middle ground between the high-affinity inhibitor mycophenolic acid (Ki = 6-11 nM) and the largely inactive nucleoside prodrug mizoribine (Ki > 500 µM) [2]. The compound's potency is comparable to that of the covalent inhibitor bronopol (Ki = 240 nM) [3], yet its non-covalent, competitive mechanism of action offers a different profile for kinetic and mechanistic studies [1].
| Evidence Dimension | Inhibition constant (Ki) for human IMPDH2 |
|---|---|
| Target Compound Data | 240 nM |
| Comparator Or Baseline | Mycophenolic acid: Ki = 6-11 nM; Mizoribine: Ki > 500 µM; Bronopol: Ki = 240 nM |
| Quantified Difference | ~22-fold less potent than mycophenolic acid; ~2,083-fold more potent than mizoribine; equipotent to bronopol |
| Conditions | In vitro enzymatic assay against recombinant human IMPDH2 |
Why This Matters
This intermediate potency makes 2-methyl-1H-imidazole-4-carboxamide a valuable tool compound for validating IMPDH as a target in systems where high-potency inhibition may lead to off-target effects or complete pathway shutdown.
- [1] BindingDB. 2-Methyl-1H-imidazole-4-carboxamide: Ki data for IMPDH2 inhibition (BDBM50421763). View Source
- [2] Nan, J. et al. Molecules 2020, 25(10), 2313. Evaluation of Bronopol and Disulfiram as Potential IMPDH Inhibitors. View Source
- [3] Nan, J. et al. Molecules 2020, 25(10), 2313. Evaluation of Bronopol and Disulfiram as Potential IMPDH Inhibitors. View Source
